molecular formula C8H6N4O3 B13189094 6-Oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid

6-Oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13189094
M. Wt: 206.16 g/mol
InChI Key: MNNINGOOFSRKFY-UHFFFAOYSA-N
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Description

6-Oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a sophisticated heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its structure integrates two privileged pharmacophores: a pyrimidine-5-carboxylic acid core and a 1H-pyrazole moiety. Pyrazole derivatives are recognized as a privileged N-heterocycle with immense therapeutic potential and are found in several FDA-approved drugs . The dihydropyrimidine-oxo (pyrimidinone) component is a well-established scaffold in bioactive compounds, often investigated for its diverse biological activities. This particular compound, with its multifunctional structure, is primarily utilized as a key synthetic intermediate or a building block for the construction of more complex molecular architectures. Its high level of functionalization makes it an ideal candidate for multicomponent reactions (MCRs), which are powerful tools in the pot, atom, and step economy (PASE) synthesis of biologically active molecules . Researchers value this reagent for developing new chemical entities, particularly in screening programs for antibacterial, anticancer, and antifungal agents, where pyrazole and pyrimidine-based compounds have repeatedly shown promise . The presence of multiple hydrogen bond donors and acceptors allows for potential interactions with various enzymatic targets, making it a versatile starting point in the quest for novel therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C8H6N4O3

Molecular Weight

206.16 g/mol

IUPAC Name

6-oxo-2-(1H-pyrazol-4-yl)-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C8H6N4O3/c13-7-5(8(14)15)3-9-6(12-7)4-1-10-11-2-4/h1-3H,(H,10,11)(H,14,15)(H,9,12,13)

InChI Key

MNNINGOOFSRKFY-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NN1)C2=NC=C(C(=O)N2)C(=O)O

Origin of Product

United States

Preparation Methods

Pyrimidinone Core Construction

The pyrimidinone ring is typically synthesized by condensation reactions involving β-ketoesters and nitrogen sources such as thiourea or urea derivatives. A common approach is:

This method yields intermediates such as 6-substituted-2-thiomethyl-pyrimidin-4-ones, which serve as versatile precursors for further functionalization.

Detailed Preparation Methods with Reaction Conditions and Yields

Synthesis of 6-Substituted-2-thiomethyl-pyrimidin-4-one Intermediates

Step Reagents and Conditions Product Yield (%) Notes
1 β-Ketoester + thiourea, reflux in ethanol 6-substituted-2-thiomethyl-pyrimidin-4-one 70–90 Formation of pyrimidinone ring
2 Methylation with methyl iodide or dimethyl sulfate Methylated thiomethyl intermediate 75–85 Stabilizes thiol for further substitution

This step forms the core pyrimidinone structure with a methylthio group at position 2, ready for pyrazole introduction.

Conversion to 2-Hydrazinylpyrimidin-4(1H)-ones

Step Reagents and Conditions Product Yield (%) Notes
3 Reaction with hydrazine hydrate in refluxing ethanol 2-Hydrazinylpyrimidin-4(1H)-one 80–95 Versatile intermediate for pyrazole ring formation

Hydrazine substitution activates the 2-position for cyclization with 1,3-dicarbonyl compounds to form the pyrazole ring.

Pyrazole Ring Formation via Cyclocondensation

Step Reagents and Conditions Product Yield (%) Notes
4 Cyclocondensation of 2-hydrazinylpyrimidinone with 1,3-dicarbonyl compounds (e.g., acetylacetone) in refluxing ethanol or acetic acid 2-(1H-pyrazol-4-yl)pyrimidin-4-one derivatives 60–90 Forms the pyrazole ring fused to the pyrimidinone core

This key step constructs the 1H-pyrazol-4-yl substituent at the 2-position of the pyrimidinone ring.

Introduction of the Carboxylic Acid Group at Position 5

Step Reagents and Conditions Product Yield (%) Notes
5 Hydrolysis of ester intermediates or oxidation of methyl groups under acidic or basic conditions 6-Oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid 50–80 Final step to introduce the carboxylic acid functionality

Hydrolysis or oxidation steps convert ester or nitrile precursors to the carboxylic acid group at the 5-position.

Alternative Synthetic Routes

Via 2,4-Dichloropyrimidine Intermediates

  • Cyclization of ethyl benzoylacetate with urea forms uracil derivatives.
  • Chlorination with phosphorus oxychloride yields 2,4-dichloropyrimidine.
  • Nucleophilic aromatic substitution with pyrazole at the 4-position, followed by hydrolysis at the 2-position, yields the desired pyrimidinone with pyrazole substituent.
  • Subsequent functionalization introduces the carboxylic acid at the 5-position.

Suzuki Cross-Coupling and Buchwald-Hartwig Amination

  • Bromination at the 5-position of 6-methyl-2-thiomethyl-pyrimidin-4-one.
  • Suzuki cross-coupling with pyrazolyl boronic acid to install the pyrazole ring.
  • Buchwald-Hartwig amination to introduce nitrogen substituents.
  • Hydrolysis or oxidation to introduce carboxylic acid functionality.

Summary of Key Reaction Conditions and Yields

Synthetic Step Typical Reagents/Conditions Yield Range (%) Comments
Pyrimidinone ring formation β-Ketoester + thiourea, reflux ethanol 70–90 Efficient cyclization
Thiol methylation Methyl iodide or dimethyl sulfate 75–85 Stabilizes intermediate
Hydrazine substitution Hydrazine hydrate, reflux ethanol 80–95 Activates for pyrazole formation
Pyrazole ring formation 1,3-dicarbonyl compounds, reflux ethanol/acetic acid 60–90 Key cyclocondensation step
Carboxylic acid introduction Hydrolysis/oxidation under acidic/basic conditions 50–80 Final functional group installation
Cross-coupling/amination (alternative) Suzuki coupling, Buchwald-Hartwig amination 60–85 Allows structural diversity

Research Perspectives and Applications

  • The described synthetic routes provide modular access to a variety of 2-pyrazolylpyrimidinone analogues for structure-activity relationship studies.
  • The versatility of the intermediates allows for substitution at multiple positions, enabling medicinal chemistry optimization.
  • The use of microwave-assisted synthesis and catalytic cross-coupling reactions improves reaction efficiency and yields.
  • The compound and its derivatives have been explored for antitubercular, antitumoral, and antiviral activities, highlighting the importance of robust synthetic methods.

Chemical Reactions Analysis

Types of Reactions

6-Oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrazole or pyrimidine derivatives.

Scientific Research Applications

6-Oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound featuring a pyrimidine ring linked to a pyrazole moiety. Its molecular formula is C8H6N4O3C_8H_6N_4O_3, and it has a molecular weight of approximately 206.16 g/mol. The compound includes a carboxylic acid functional group and an oxo group at the 6-position of the pyrimidine ring, which contribute to its reactivity and biological activity.

Scientific Research Applications
this compound has applications in diverse scientific fields.

Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. A common method includes:

  • Utilizing microwave-assisted techniques
  • Solvent-free conditions to enhance yields and reduce reaction times

Biological Activity
Research indicates that this compound exhibits significant biological activities.

Interaction with Biological Targets
Studies on the interaction of this compound with biological targets have revealed that it can bind to specific enzymes or receptors involved in disease pathways. Its structure allows for hydrogen bonding and π-π interactions with macromolecules, influencing their function and activity. For instance, its interaction with cyclooxygenase enzymes has been linked to its anti-inflammatory properties.

Structural comparisons
Several compounds share structural similarities with this compound.

Compound NameUnique Features
2-PyrazolylpyrimidinoneExhibits strong anticancer activity; different substituents on the pyrazole ring enhance biological efficacy.
6-Oxo-2-(thiophen-3-yl)-1,6-dihydropyrimidineContains a thiophene ring; studied for antimicrobial properties.
4-Amino-pyrimidine derivativesFocused on anti-inflammatory effects; different substitutions lead to varied biological activities.

Mechanism of Action

The mechanism of action of 6-Oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can vary, but they often include binding to active sites or allosteric sites on the target molecules, leading to changes in their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s core pyrimidine ring and substituent variations distinguish it from related heterocyclic derivatives. Below is a comparative analysis:

Compound Name/Structure Key Substituents Biological Activity Key Findings Reference
6-Oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid Pyrazole at C2; carboxylic acid at C5 XO inhibition (IC₅₀: 0.12–1.8 μM) Superior XO inhibition due to pyrazole subpocket binding and carboxylic acid interaction with Arg880/Thr1010 residues .
2-[4-Alkoxy-3-cyanophenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids Alkoxy and cyano groups on phenyl ring at C2 XO inhibition (IC₅₀: 0.05–0.34 μM) Cyano group enhances electron-withdrawing effects, improving binding affinity .
2-[4-Alkoxy-3-(1H-tetrazol-1-yl)phenyl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acids Tetrazole substituent at C3 of phenyl ring XO inhibition (IC₅₀: 0.08–0.25 μM) Tetrazole forms hydrogen bonds with Glu802, enhancing potency .
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides Pyrrolidinone and carboxamide groups Undisclosed (likely CNS targets) Carboxamide improves solubility but reduces XO affinity compared to carboxylic acid .
1,3,4-Oxadiazole thioethers (e.g., compound 5g) Oxadiazole-thioether and trifluoromethylpyrazole Fungicidal/herbicidal activity Targets succinate dehydrogenase (SDH), with carbonyl groups critical for binding .
6-Oxo-2-(thiazol-2-yl)-1,6-dihydropyrimidine-5-carboxylic acid Thiazole at C2 Undisclosed (structural analog) Thiazole’s sulfur atom may alter electronic properties vs. pyrazole .

Key Structural and Activity Insights

  • Pyrazole vs. Other Heterocycles : The pyrazole group in the target compound provides optimal subpocket binding in XO, whereas thiazole () or phenyl groups () lack comparable interactions .
  • Carboxylic Acid vs. Amides : The carboxylic acid at C5 is critical for ionic interactions with XO’s Arg880, while carboxamide derivatives () prioritize solubility over potency .
  • Substituent Effects: Electron-withdrawing groups (e.g., cyano, tetrazole) on the phenyl ring enhance XO inhibition by stabilizing ligand-enzyme interactions . In contrast, hydrophobic substituents in oxadiazoles () favor fungicidal activity via SDH binding .

Molecular Docking and Dynamics

  • The target compound’s pyrazole interacts with XO’s Phe649 and Phe1013 via π-π stacking, while the carboxylic acid forms salt bridges with Arg880 .
  • Tetrazole-substituted analogs () show additional hydrogen bonding with Glu802, explaining their lower IC₅₀ values .
  • Oxadiazole derivatives () bind SDH via carbonyl interactions, mimicking the natural substrate’s binding mode .

Biological Activity

6-Oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid is a heterocyclic compound notable for its diverse biological activities. This compound integrates a pyrimidine structure with a pyrazole moiety, which enhances its potential as a pharmaceutical lead. The molecular formula is C8H6N4O3C_8H_6N_4O_3 with a molecular weight of approximately 206.16 g/mol .

Chemical Structure and Properties

The unique structure of this compound features:

  • A pyrimidine ring that contributes to its aromatic character.
  • A pyrazole group that enhances its reactivity and interaction with biological targets.
  • A carboxylic acid functional group which is crucial for biological activity.

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

1. Anti-inflammatory Properties

Studies have shown that this compound can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the inflammatory response. The inhibition of these enzymes suggests potential applications in treating inflammatory diseases .

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit xanthine oxidase (XO), an enzyme linked to oxidative stress and various diseases, including gout and cardiovascular disorders. In vitro studies have reported IC50 values indicating that it may serve as a potent inhibitor compared to standard drugs like allopurinol .

3. Anticancer Activity

Preliminary studies suggest that derivatives of this compound exhibit anticancer properties. Structural modifications can enhance its efficacy against certain cancer cell lines, potentially making it a candidate for further development in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The following table summarizes key findings from SAR studies:

Compound VariantModificationBiological Activity
Parent Compound-Anti-inflammatory, XO inhibition
2-PyrazolylpyrimidinoneSubstituents on pyrazoleEnhanced anticancer activity
6-Oxo-thiophenesThiophene ring additionAntimicrobial properties

These variations indicate that the introduction of different substituents on the pyrazole ring can significantly alter the biological profile of the compound.

Case Studies

Several case studies highlight the effectiveness of this compound and its derivatives:

Case Study 1: Anti-inflammatory Effects

In a controlled study, the compound was administered to models of inflammation where it demonstrated a reduction in inflammatory markers compared to untreated groups. The results indicated a significant decrease in COX enzyme activity .

Case Study 2: Xanthine Oxidase Inhibition

A comparative analysis involving various derivatives showed that modifications at specific positions on the pyrimidine ring enhanced XO inhibition potency. This was quantified through IC50 assays, revealing values lower than those for traditional inhibitors like allopurinol .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-oxo-2-(1H-pyrazol-4-yl)-1,6-dihydropyrimidine-5-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : Utilize multi-step heterocyclic condensation reactions. For example, pyrazole derivatives can be coupled with dihydropyrimidine precursors via nucleophilic substitution or palladium-catalyzed cross-coupling. Reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) should be optimized using Design of Experiments (DoE) to maximize yield. Purification often involves column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC .
  • Key Data : Similar compounds (e.g., coumarin-pyrimidine hybrids) achieved 60–75% yields under reflux in DMF with K₂CO₃ as a base .

Q. How can researchers characterize the structural integrity of this compound?

  • Methodology : Combine spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., pyrazole NH at δ 10–12 ppm, dihydropyrimidine carbonyl at δ 160–170 ppm).
  • HPLC-MS : Purity assessment (>95%) and molecular ion verification (e.g., [M+H]+ via ESI).
  • XRD : Single-crystal X-ray diffraction for absolute configuration validation, if crystallizable .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the dihydropyrimidine ring. Avoid prolonged exposure to light due to potential photodegradation of the pyrazole moiety .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s reactivity in catalytic systems?

  • Methodology : Employ kinetic isotope effects (KIE) or DFT calculations to probe transition states. For example, deuterium labeling at the pyrazole NH site can reveal proton-transfer mechanisms in acid-catalyzed reactions. Monitor intermediates via in-situ IR or NMR spectroscopy .
  • Data Contradictions : Conflicting reports on regioselectivity in pyrazole functionalization may arise from solvent polarity effects. Cross-validate with computational models (e.g., Gaussian) to resolve ambiguities .

Q. What pharmacological targets are plausible for this compound, and how can binding affinity be validated?

  • Methodology : Use molecular docking (AutoDock Vina) to screen against kinase or protease targets (e.g., cyclin-dependent kinases). Validate via surface plasmon resonance (SPR) or fluorescence polarization assays. For example, pyrimidine-carboxylic acids often exhibit nM affinity for ATP-binding pockets .
  • Advanced Note : Structural analogs in patents (e.g., EP 4 374 877 A2) suggest potential as enzyme inhibitors, but confirm specificity using counter-screens against off-target proteins .

Q. How should researchers address discrepancies in spectroscopic data across studies?

  • Methodology : Cross-reference with orthogonal techniques:

  • If NMR signals conflict (e.g., carbonyl shifts), validate via 2D-COSY or HSQC to assign coupling partners.
  • Compare HPLC retention times with authentic standards or spiked samples.
  • Replicate synthesis under strictly controlled conditions to isolate batch-to-batch variability .

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